2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-8-10-22-15(11-12)21-18(24)16(19(22)25)17(23)20-9-7-13-3-5-14(26-2)6-4-13/h3-6,8,10-11,24H,7,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEUBPXCYUHLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCC3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-oxo group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 2-hydroxy group: This can be done through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Incorporation of the N-(4-methoxyphenethyl) group: This step typically involves nucleophilic substitution reactions using appropriate amines and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, amines, or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes.
Scientific Research Applications
2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound is compared to analogs sharing the pyrido[1,2-a]pyrimidin-4-one core but differing in carboxamide substituents and peripheral modifications:
Table 1: Key Structural and Physicochemical Comparisons
Impact of Substituents on Properties
- Synthetic Challenges : highlights that bulky substituents like 4-methylpyridin-2-yl can lead to byproduct formation during synthesis, suggesting that the 4-methoxyphenethyl group may require optimized coupling conditions to avoid steric hindrance .
- Biological Activity : While the target compound lacks reported bioactivity data, analogs such as Compound 21 (IC₅₀ = 33 μM against malaria) demonstrate that substituent choice (e.g., fluorobenzyl) significantly influences potency .
Biological Activity
2-Hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.378 g/mol. The compound features a pyrido-pyrimidine core structure, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions with targets like kinases and receptors are crucial for their efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria, potentially through mechanisms involving disruption of bacterial cell walls or inhibition of protein synthesis.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been documented. For example, the compound may act as an inhibitor of certain kinases involved in cancer progression, which could provide a therapeutic avenue for targeted cancer therapies.
The biological activity of this compound likely involves:
- Binding to Enzymatic Targets: The compound may interact with active sites on enzymes, altering their function.
- Modulation of Signaling Pathways: By inhibiting key pathways such as those involved in cell proliferation and survival, the compound can induce apoptosis in cancer cells.
Research Findings and Case Studies
A review of the literature reveals several studies focusing on the biological activity of similar compounds:
- Antitumor Activity : A study published in Medicinal Chemistry found that pyrido[1,2-a]pyrimidine derivatives showed promising results against various cancer cell lines, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Effects : Another research article reported that derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values supporting their potential as antimicrobial agents .
- Enzyme Inhibition : A recent study highlighted the ability of related compounds to inhibit protein kinases associated with tumor growth, suggesting a mechanism through which these compounds could exert their anticancer effects .
Data Summary Table
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
A modified condensation approach using triethyl methanetricarboxylate as both a solvent and acylating agent can minimize side-product formation, as demonstrated in analogous pyridopyrimidine syntheses. Key steps include controlled reagent addition at 150°C and post-synthetic purification via recrystallization to isolate the zwitterionic form observed in crystallographic studies . Statistical experimental design (e.g., factorial or response surface methods) should be applied to systematically vary reaction parameters (temperature, stoichiometry) and identify optimal conditions, reducing trial-and-error inefficiencies .
Q. How can the tautomeric equilibrium of this compound in solution be characterized?
Combined spectroscopic techniques, such as - and -NMR, are essential to detect tautomeric forms. For example, chemical shift discrepancies in the pyridopyrimidine core (e.g., C3 carbon) may indicate charge delocalization, while crystallographic data (via SHELXL refinement ) can confirm the zwitterionic structure in the solid state. Dynamic NMR experiments at varying temperatures may further resolve equilibrium kinetics .
Q. What safety protocols are critical during handling?
Adhere to GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use fume hoods for powder handling, wear nitrile gloves, and implement emergency protocols (e.g., P201/P202 codes) for spill management. Safety training with 100% exam compliance is mandatory for laboratory access .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s reactivity or pharmacological potential?
Quantum chemical calculations (e.g., DFT for reaction path searches) can predict regioselectivity in derivatization reactions. Molecular docking studies against target proteins (e.g., kinase or viral enzymes) may identify binding motifs, guided by structural analogs like Pfmrk inhibitors . Pair computational predictions with high-throughput screening to validate bioactivity, using ICReDD’s integrated computational-experimental workflows .
Q. What methodologies resolve contradictions between crystallographic and solution-phase structural data?
For discrepancies (e.g., zwitterion vs. tautomers), employ multi-technique validation:
Q. How can researchers design experiments to probe metabolic stability or degradation pathways?
- In vitro assays : Use liver microsomes or recombinant CYP450 enzymes to identify primary metabolites via LC-MS.
- Isotopic labeling : Track degradation products under oxidative or hydrolytic conditions.
- Computational ADMET tools : Predict metabolic hotspots (e.g., methoxyphenethyl group oxidation) to prioritize lab experiments .
Methodological Notes
- Crystallography : SHELXL refinement is preferred for high-resolution or twinned data, enabling precise charge localization analysis .
- Data management : Use chemical software (e.g., Chromolith HPLC data systems) for secure, reproducible analysis pipelines .
- Controlled experimentation : Adopt CRDC frameworks (e.g., RDF2050112 for reactor design) to align with standardized R&D protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
